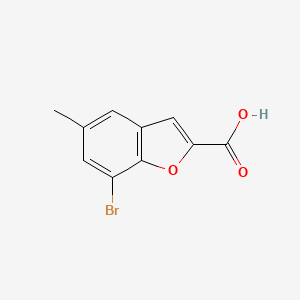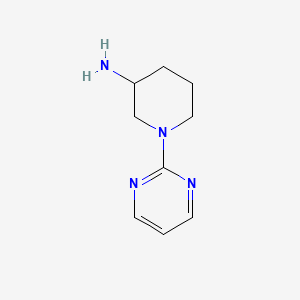
1-(嘧啶-2-基)哌啶-3-胺
描述
1-(Pyrimidin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyrimidin-2-yl)piperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学应用
哌啶衍生物,包括“1-(嘧啶-2-基)哌啶-3-胺”,在制药行业发挥着重要作用。 它们存在于二十多种药物类别中,由于其生物活性,被用于药物合成 。该化合物的结构允许开发各种具有药理活性的药物。
抗癌药物
“1-(嘧啶-2-基)哌啶-3-胺”的结构已被用于设计具有抗癌特性的化合物。 例如,该化合物的衍生物已被设计为针对临床耐药性间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 的双重抑制剂,在癌症治疗中具有潜力 。
抗菌和抗真菌应用
哌啶衍生物以其抗菌和抗真菌活性而闻名。 嘧啶-2-基和哌啶-3-胺部分的结合可以导致开发新的药物,这些药物可用于对抗各种细菌和真菌感染 。
神经系统疾病
具有哌啶结构的化合物,如“1-(嘧啶-2-基)哌啶-3-胺”,正在被探索其在治疗神经系统疾病中的潜力。 它们可能在开发抗阿尔茨海默病药物和抗精神病药物中具有应用价值 。
止痛和抗炎
哌啶衍生物的止痛和抗炎特性使其在疼痛管理和炎症性疾病中具有价值。 对“1-(嘧啶-2-基)哌啶-3-胺”的研究可能为患有慢性疼痛和炎症的患者带来新的治疗选择 。
材料科学应用
除了医疗应用外,像“1-(嘧啶-2-基)哌啶-3-胺”这样的杂环化合物在材料科学中也有重要的应用。 它们可以用作荧光传感器、染料、增白剂、塑料、信息存储和分析试剂 。
抗病毒和抗疟疾应用
哌啶衍生物的多功能性扩展到抗病毒和抗疟疾应用。 “1-(嘧啶-2-基)哌啶-3-胺”的结构特征可用于开发针对病毒感染和疟疾的治疗方法 。
药物发现与开发
最后,哌啶核心是药物发现的基石。 “1-(嘧啶-2-基)哌啶-3-胺”可作为合成各种药物产品的构建块,帮助发现具有改善疗效和安全性特征的新药 。
生化分析
Biochemical Properties
1-(Pyrimidin-2-yl)piperidin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase B (PKB or Akt). This compound interacts with several enzymes and proteins, including PKB, which is a crucial component of intracellular signaling pathways regulating growth and survival . The interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and PKB involves ATP-competitive inhibition, leading to the modulation of signaling pathways .
Cellular Effects
1-(Pyrimidin-2-yl)piperidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival . The inhibition of PKB by 1-(Pyrimidin-2-yl)piperidin-3-amine results in reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(Pyrimidin-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, particularly PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(Pyrimidin-2-yl)piperidin-3-amine undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, such as inhibition of PKB, remain significant over time .
Dosage Effects in Animal Models
The effects of 1-(Pyrimidin-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates signaling pathways without causing significant toxicity . At higher doses, 1-(Pyrimidin-2-yl)piperidin-3-amine may exhibit toxic or adverse effects, including potential impacts on liver and kidney function .
Metabolic Pathways
1-(Pyrimidin-2-yl)piperidin-3-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of metabolites that are rapidly cleared from the body . This metabolic process affects the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-(Pyrimidin-2-yl)piperidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 1-(Pyrimidin-2-yl)piperidin-3-amine is crucial for its effectiveness in inhibiting PKB and modulating signaling pathways .
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-2-yl)piperidin-3-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to inhibit PKB and affect cellular processes .
属性
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDLXLANFEESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-25-6 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


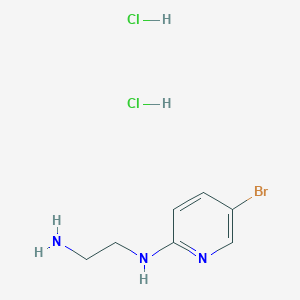
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
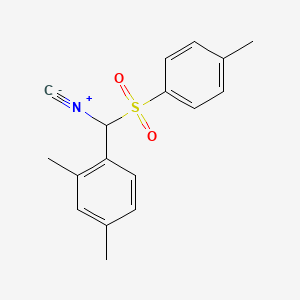
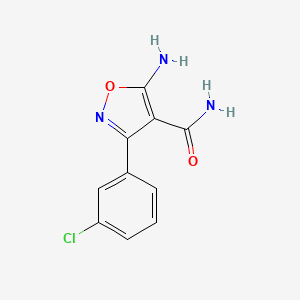


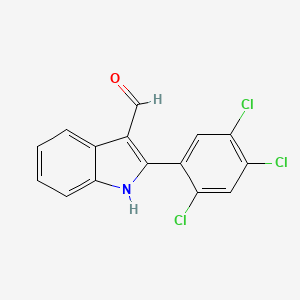
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)

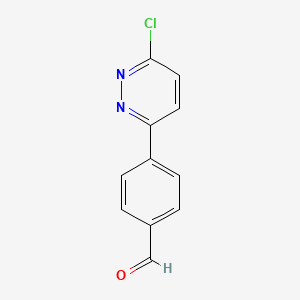
![N-[(4-bromophenyl)(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1520780.png)


